molecular formula C13H17NO B8518840 4-(3,3-Dimethylbutoxy)benzonitrile

4-(3,3-Dimethylbutoxy)benzonitrile

Cat. No.: B8518840
M. Wt: 203.28 g/mol
InChI Key: VJDFSGLGXPUZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylbutoxy)benzonitrile is a benzonitrile derivative featuring a 3,3-dimethylbutoxy group at the para position of the benzene ring. The benzonitrile core (C₆H₅CN) is a versatile scaffold in organic chemistry, widely used in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing cyano group, which enhances stability and reactivity .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(3,3-dimethylbutoxy)benzonitrile

InChI

InChI=1S/C13H17NO/c1-13(2,3)8-9-15-12-6-4-11(10-14)5-7-12/h4-7H,8-9H2,1-3H3

InChI Key

VJDFSGLGXPUZQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Structure : The 3,3-dimethylbutoxy substituent introduces steric bulk and moderate lipophilicity, influencing solubility and pharmacokinetic properties in drug design.
  • Synthesis: Likely synthesized via Williamson etherification, reacting 4-cyanophenol with 1-bromo-3,3-dimethylbutane under basic conditions, analogous to methods for similar ether-linked benzonitriles .
  • Applications: Potential uses include intermediates for non-linear optical materials, pharmaceutical agents (e.g., protease inhibitors), and agrochemicals, as seen in other benzonitrile derivatives .

Comparison with Similar Benzonitrile Derivatives

Structural and Functional Group Analysis

The table below compares 4-(3,3-Dimethylbutoxy)benzonitrile with structurally related compounds, highlighting substituent effects:

Compound Name Substituent Molecular Weight Key Applications Notable Properties
This compound 3,3-Dimethylbutoxy 217.29 (calc.) Pharmaceuticals, Agrochemicals High lipophilicity, ether linkage
4-(Dimethylamino)benzonitrile Dimethylamino 160.20 Dyes, Sensors Electron-donating, fluorescence
4-(3-Thienyl)benzonitrile Thiophene 185.24 Organic Electronics Conjugated system, semiconductor properties
3-Methoxy-4-nitrobenzonitrile Methoxy, Nitro 178.15 Explosives, Intermediates Electron-withdrawing, high stability
2-(4-(4-Cyanostyryl)styryl)benzonitrile Styryl groups 308.34 Fluorescent Brighteners Extended conjugation, UV absorption

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: this compound: The alkoxy group is moderately electron-donating via resonance, slightly activating the benzene ring toward electrophilic substitution. 4-(Dimethylamino)benzonitrile: The dimethylamino group strongly donates electrons, enhancing fluorescence and making it suitable for optoelectronic applications . 3-Methoxy-4-nitrobenzonitrile: The nitro group is electron-withdrawing, deactivating the ring and increasing stability for high-energy materials .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The cyano group in all compounds shows a sharp peak near 2240 cm⁻¹. Alkoxy groups (e.g., 3,3-dimethylbutoxy) exhibit C-O stretching at 1250–1050 cm⁻¹, while amino groups display N-H stretches (~3400 cm⁻¹) .
  • NMR : The para-substituted benzene ring in This compound shows a singlet for the two equivalent aromatic protons, whereas 4-(3-thienyl)benzonitrile displays complex splitting due to thiophene coupling .

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